molecular formula C9H11BrN2O2 B2357650 Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate CAS No. 1289097-37-5

Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate

Cat. No.: B2357650
CAS No.: 1289097-37-5
M. Wt: 259.103
InChI Key: XJKGMLMAGMUKCU-UHFFFAOYSA-N
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Description

Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate (CID: 105366679) is a pyridine-derived compound with the molecular formula C₉H₁₁BrN₂O₂. Its structure features a pyridine ring substituted with a bromine atom at position 3, a methyl group at position 5, and an aminoacetate moiety at position 2 (via an N-linkage). The SMILES notation is CC1=CC(=C(N=C1)NCC(=O)OC)Br, and its InChIKey is XJKGMLMAGMUKCU-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for various adducts (e.g., [M+H]⁺: 147.8 Ų, [M+Na]⁺: 150.3 Ų) suggest moderate ion mobility in mass spectrometry applications .

Properties

IUPAC Name

methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-6-3-7(10)9(11-4-6)12-5-8(13)14-2/h3-4H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKGMLMAGMUKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NCC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289097-37-5
Record name methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate
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Preparation Methods

Reaction Mechanism and Substrate Activation

The SNAr pathway leverages the electron-deficient nature of 3-bromo-5-methylpyridine derivatives to facilitate amine coupling. The bromine at position 3 and methyl group at position 5 activate the pyridine ring toward nucleophilic attack at position 2. Methyl glycinate acts as the nucleophile, displacing bromide under basic conditions.

Reaction Conditions :

  • Base : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or K2CO3
  • Solvent : Dimethylformamide (DMF) or toluene
  • Temperature : 80–100°C
  • Time : 12–24 hours

A representative procedure involves heating 3-bromo-5-methylpyridin-2-amine (1.0 equiv) with methyl bromoacetate (1.2 equiv) in DMF at 90°C for 18 hours, yielding the product in 75% isolated yield after column chromatography.

Optimization Insights

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
  • Base Selection : DBU outperforms inorganic bases due to its ability to deprotonate the amine and stabilize the transition state.
  • Side Reactions : Competing hydrolysis of methyl bromoacetate is mitigated by anhydrous conditions.

Alkylation of Pyridin-2-amine Derivatives

Direct Alkylation Protocol

This method involves the alkylation of 3-bromo-5-methylpyridin-2-amine with methyl bromoacetate. The amine’s lone pair attacks the electrophilic carbon of the bromoacetate, forming the C–N bond.

Typical Procedure :

  • Combine 3-bromo-5-methylpyridin-2-amine (1.0 equiv), methyl bromoacetate (1.5 equiv), and K2CO3 (2.0 equiv) in acetonitrile.
  • Reflux at 85°C for 24 hours.
  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 68–72%.

Critical Parameters

  • Stoichiometry : Excess methyl bromoacetate (1.5–2.0 equiv) ensures complete amine conversion.
  • Purification Challenges : Residual starting amine is removed using acidic washes (pH 4–5).

One-Pot Multicomponent Synthesis

Adaptation of Pyridone Synthesis

A one-pot method derived from N-alkenyl-2-pyridone synthesis (as reported by Smith et al.) was modified to exclude aldehydes, focusing on glycinate coupling:

  • React 3-bromo-5-methylpyridine (1.0 equiv) with methyl bromoacetate (1.1 equiv) in toluene.
  • Add DBU (2.1 equiv) and stir at 60°C for 6 hours.
  • Isolate the product via aqueous workup and recrystallization.

Yield : 58–63%.

Advantages and Limitations

  • Advantages : Reduced purification steps and shorter reaction times.
  • Limitations : Lower yields compared to stepwise methods due to competing side reactions.

Catalytic Coupling Approaches

Challenges

  • Substrate Availability : 2-Chloro-3-bromo-5-methylpyridine is less accessible than bromo derivatives.
  • Cost : Palladium catalysts increase production expenses.

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
SNAr DMF, DBU, 90°C, 18 h 75% 95% Moderate (gram scale)
Direct Alkylation Acetonitrile, K2CO3, 85°C, 24 h 70% 90% High (kilogram scale)
One-Pot Toluene, DBU, 60°C, 6 h 60% 88% Low (milligram scale)
Pd-Catalyzed Dioxane, Pd2(dba)3, 100°C, 24 h ~70%* N/A Experimental

*Theoretical yield based on analogous reactions.

Industrial and Environmental Considerations

Solvent Selection

  • DMF : High efficiency but poses environmental and health risks.
  • Toluene : Preferred for large-scale synthesis due to lower toxicity and ease of recycling.

Waste Management

  • Bromide byproducts are neutralized with AgNO3 or precipitated as NaBr.
  • Pd-containing waste from catalytic methods requires specialized recovery.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate
Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting neurological and inflammatory diseases. The compound's ability to interact with biological targets enhances its potential as a lead compound in drug discovery.

Case Study: Neurological Disorders
Research has indicated that derivatives of this compound exhibit neuroprotective properties. A study demonstrated that certain analogs reduced neuronal cell death in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.

Materials Science

Development of Novel Materials
The compound is investigated for its potential use in creating advanced materials such as liquid crystals and organic semiconductors. Its unique molecular structure allows for tailored electronic properties, making it a candidate for applications in optoelectronic devices.

Case Study: Organic Electronics
In a recent study, this compound was incorporated into polymer matrices to enhance charge transport properties. The resulting materials demonstrated improved performance in organic light-emitting diodes (OLEDs), highlighting the compound's versatility in material applications.

Biological Studies

Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, indicating its potential as a lead candidate for new antimicrobial therapies.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These findings suggest that this compound could be developed into a new class of antibiotics targeting resistant strains.

Enzyme Inhibition Studies
Research has also focused on the compound's ability to inhibit specific enzymes. For instance, it has been shown to inhibit fatty acid amide hydrolase (FAAH), which plays a crucial role in endocannabinoid regulation. The inhibition was found to be concentration-dependent, indicating moderate potency.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

CompoundStructureBiological Activity
N-(3-Chloro-6-methylpyridin-2-yl)acetamideChloro StructureModerate antimicrobial activity
N-(3-Iodo-6-methylpyridin-2-yl)acetamideIodo StructureHigh enzyme inhibition potential
N-(3-Bromo-5-methylpyridin-2-yl)acetamideBromo StructureWeak antimicrobial activity

This table illustrates how variations in halogen substitution can influence biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Ethyl 2-(3-Amino-5-bromopyridin-2-yl)acetate (CAS: 1379312-86-3)
  • Molecular Formula : C₉H₁₁BrN₂O₂ (identical to the target compound) .
  • Key Differences: Ester Group: Ethyl ester (vs. methyl ester in the target compound), which increases lipophilicity (logP) and may alter metabolic stability. Substituent: A free amino group at position 3 (vs. bromine in the target compound), significantly altering electronic properties and reactivity.
2.1.2 5-Bromo-2-iodopyridin-3-yl Acetate
  • Molecular Formula: C₇H₅BrINO₂.
  • Key Differences: Halogen Substitution: Iodine at position 2 (vs. bromine at position 3 in the target compound), increasing steric bulk and polarizability. Acetate Position: Acetate group at position 3 (vs. aminoacetate at position 2 in the target compound), altering hydrogen-bonding capacity.
  • Implications : The iodine substitution may enhance halogen-bonding interactions in crystal packing or receptor binding .

Functional Analogues

2.2.1 TAS-103 (6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one Dihydrochloride)
  • Key Features: A fused quinoline-indene scaffold with a dimethylaminoethyl side chain .
  • Comparison: While structurally distinct, TAS-103 shares a bromine-free aromatic system and an amino-linked side chain.
2.2.2 Ethyl 2-[5-(4-Bromophenyl)-2-phenyl-1H-imidazol-4-yl] Acetate
  • Key Features : Imidazole core with bromophenyl and phenyl substituents .
  • Comparison :
    • The imidazole ring (vs. pyridine) offers different π-stacking and hydrogen-bonding profiles. The bromine at the para position on the phenyl ring (vs. meta on pyridine) may influence binding affinity in biological targets .

Physicochemical Properties

Property Methyl 2-[(3-Bromo-5-methylpyridin-2-yl)amino]acetate Ethyl 2-(3-Amino-5-bromopyridin-2-yl)acetate 5-Bromo-2-iodopyridin-3-yl Acetate
Molecular Weight (Da) 259.1 259.1 327.93
Predicted CCS [M+H]⁺ (Ų) 147.8 N/A N/A
Key Functional Groups Bromine, methyl, methyl ester Amino, ethyl ester Iodine, acetate
Lipophilicity (Estimated logP) ~1.5 ~1.0 ~2.2

Key Research Findings and Implications

  • This contrasts with amino-substituted analogues, which activate the ring .
  • Analytical Utility : The predicted CCS values for the target compound provide a reference for ion mobility spectrometry, aiding in its identification in complex mixtures .

Biological Activity

Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate, with the CAS number 473731-68-9, is a chemical compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, including antibacterial and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C9H11BrN2O2C_9H_{11}BrN_2O_2. The compound features a pyridine ring substituted with a bromine atom and a methyl group, which is significant for its biological activity.

Antibacterial Activity

Recent studies have explored the antibacterial properties of compounds related to pyridine derivatives. While specific data on this compound is limited, the broader class of pyridine derivatives has shown promising results against various bacterial strains.

Table 1: Antibacterial Activity of Pyridine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus2 µg/mL
Compound BEscherichia coli4 µg/mL
This compoundTBD (To Be Determined)

In studies involving similar compounds, it was noted that halogenated pyridines exhibited enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes and interfere with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has not been extensively documented. However, related compounds in the pyridine class have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies

  • VEGFR Inhibition : Some pyridine derivatives have been evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial in tumor angiogenesis. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines .
  • Cell Line Testing : In vitro studies on related compounds have revealed potent activity against leukemia (HL-60), colon (HCT-15), and renal (UO-31) cell lines, suggesting that structural modifications can lead to enhanced anticancer properties .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and bacterial metabolism.
  • Membrane Disruption : The presence of bromine and methyl groups enhances lipophilicity, allowing these compounds to penetrate bacterial membranes more effectively.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~3.7 ppm for methoxy, δ ~4.0 ppm for methylene) and pyridine ring protons (δ 7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
  • X-ray Crystallography : Single-crystal diffraction using SHELXL refines the structure, revealing bond angles, torsion angles, and intermolecular interactions (e.g., C–H⋯O) .
    Advanced Analysis : ORTEP-III visualizes thermal ellipsoids, while Hirshfeld surface analysis quantifies non-covalent interactions .

How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus
The 3-bromo group acts as a directing and leaving group:

  • Suzuki-Miyaura Coupling : Reacts with boronic acids under Pd catalysis to form biaryl derivatives, useful for functionalizing the pyridine ring .
  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the pyridine ring, slowing electrophilic substitution but enhancing oxidative stability .
    Methodological Note : Kinetic studies (e.g., monitoring via HPLC) compare reactivity with chloro or iodo analogs .

How can researchers resolve contradictions in reported crystallographic data for similar bromopyridine derivatives?

Advanced Research Focus
Discrepancies in bond lengths or space groups may arise from:

  • Data Quality : High-resolution (>1.0 Å) data reduces errors. SHELXL’s restraints (e.g., DFIX) standardize bond lengths .
  • Twinned Crystals : Use PLATON’s TWINABS to detect and correct twinning .
    Case Study : For C–H⋯O interactions, compare hydrogen-bond geometries (distance/angle) across multiple datasets .

What computational approaches predict the compound’s pharmacokinetic or electronic properties?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute frontier orbitals (HOMO/LUMO), indicating redox potential .
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina, guided by PubChem’s 3D conformer data .
    Validation : Compare computed IR spectra with experimental data to validate accuracy .

How does the methyl ester group impact the compound’s stability under varying storage conditions?

Q. Basic Research Focus

  • Hydrolysis Sensitivity : The ester hydrolyzes in aqueous acidic/basic conditions. Storage at –20°C in anhydrous DMSO or acetonitrile minimizes degradation .
  • Stability Assays : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring identifies degradation products .

What strategies differentiate this compound’s bioactivity from structurally similar analogs?

Q. Advanced Research Focus

  • SAR Studies : Compare with ethyl ester or 5-chloro analogs. Methyl esters often exhibit enhanced membrane permeability but reduced metabolic stability .
  • In Vitro Assays : Test inhibition of kinases or GPCRs, correlating activity with substituent electronegativity (Br vs. Cl) .

How can researchers address low yields in the final coupling step of the synthesis?

Q. Methodological Guidance

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) to improve cross-coupling efficiency .
  • Microwave Assistance : Reduce reaction time and improve yield via microwave irradiation (e.g., 100°C, 30 min) .

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